molecular formula C21H17Cl3N2O3S B11559123 2-[N-(3-Chlorophenyl)4-methylbenzenesulfonamido]-N-(3,4-dichlorophenyl)acetamide

2-[N-(3-Chlorophenyl)4-methylbenzenesulfonamido]-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B11559123
M. Wt: 483.8 g/mol
InChI Key: OHTFHVFMMWSTKP-UHFFFAOYSA-N
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Description

2-[N-(3-Chlorophenyl)4-methylbenzenesulfonamido]-N-(3,4-dichlorophenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes multiple chlorophenyl groups and a sulfonamido group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(3-Chlorophenyl)4-methylbenzenesulfonamido]-N-(3,4-dichlorophenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorophenylamine with 4-methylbenzenesulfonyl chloride to form N-(3-chlorophenyl)-4-methylbenzenesulfonamide. This intermediate is then reacted with 3,4-dichlorophenylacetyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[N-(3-Chlorophenyl)4-methylbenzenesulfonamido]-N-(3,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-[N-(3-Chlorophenyl)4-methylbenzenesulfonamido]-N-(3,4-dichlorophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[N-(3-Chlorophenyl)4-methylbenzenesulfonamido]-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Dichlorophenyl)acetamide: This compound shares structural similarities but lacks the sulfonamido group.

    N-(4-Chlorophenyl)acetamide: This compound has a similar acetamide structure but with different substituents.

Uniqueness

2-[N-(3-Chlorophenyl)4-methylbenzenesulfonamido]-N-(3,4-dichlorophenyl)acetamide is unique due to its combination of multiple chlorophenyl groups and a sulfonamido group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H17Cl3N2O3S

Molecular Weight

483.8 g/mol

IUPAC Name

2-(3-chloro-N-(4-methylphenyl)sulfonylanilino)-N-(3,4-dichlorophenyl)acetamide

InChI

InChI=1S/C21H17Cl3N2O3S/c1-14-5-8-18(9-6-14)30(28,29)26(17-4-2-3-15(22)11-17)13-21(27)25-16-7-10-19(23)20(24)12-16/h2-12H,13H2,1H3,(H,25,27)

InChI Key

OHTFHVFMMWSTKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC(=CC=C3)Cl

Origin of Product

United States

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